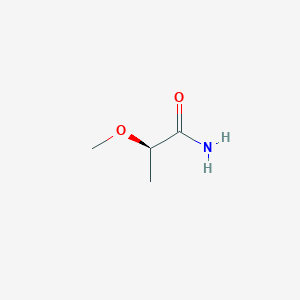

(R)-(+)-2-Methoxypropionamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-methoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(7-2)4(5)6/h3H,1-2H3,(H2,5,6)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGXHNJBKGZMHV-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Validation of Enantiopure (R)-(+)-2-Methoxypropionamide: A Technical Whitepaper

Executive Summary

(R)-(+)-2-Methoxypropionamide (CAS No. 336111-21-8) is a highly valuable chiral building block utilized in the synthesis of advanced pharmaceutical intermediates and complex chiral ligands, such as β-chiral porphyrins[1][2]. The primary synthetic challenge in its preparation lies in converting (R)-2-methoxypropionic acid to its corresponding amide without compromising the stereochemical integrity of the α-stereocenter. This whitepaper outlines a robust, self-validating protocol utilizing mild acyl chloride formation followed by low-temperature amidation to ensure >99% enantiomeric excess (ee).

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of (R)-(+)-2-Methoxypropionamide relies on the highly controlled activation of (R)-2-methoxypropionic acid.

Causality in Reagent Selection: Direct amidation of carboxylic acids typically requires elevated temperatures that induce enolization and subsequent racemization at the labile α-stereocenter. To circumvent this, the acid is first converted to an acyl chloride. Oxalyl chloride is explicitly selected over thionyl chloride or phosphorus halides because it operates efficiently at room temperature (0 °C to 25 °C) when catalyzed by N,N-Dimethylformamide (DMF)[3].

The catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion), which rapidly activates the carboxylic acid. This specific pathway avoids the formation of ketene intermediates, which are the primary culprits for racemization in α-alkoxy acid chlorides. Following activation, amidation is performed using aqueous ammonia (28%). The biphasic nature of this step, combined with strict temperature control (0 °C), mitigates the reaction exotherm and prevents base-catalyzed deprotonation of the α-proton[3].

Experimental Workflows

The following step-by-step methodologies detail the forward synthesis.

Protocol A: Synthesis of (R)-2-Methoxypropionyl Chloride

-

Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of (R)-2-methoxypropionic acid in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

-

Catalyst Addition: Add 0.05 equivalents of anhydrous DMF.

-

Activation: Cool the mixture to 0 °C using an ice-water bath. Add 1.1 equivalents of oxalyl chloride dropwise over 30 minutes to control the evolution of CO and CO₂ gases[3].

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The cessation of gas evolution indicates the completion of the Vilsmeier-Haack catalytic cycle.

-

Concentration: Remove the DCM and excess oxalyl chloride under reduced pressure (maintaining the water bath below 30 °C to protect the stereocenter) to yield the crude (R)-2-methoxypropionyl chloride as a pale yellow oil.

Protocol B: Amidation to (R)-(+)-2-Methoxypropionamide

-

Re-dissolution: Dissolve the crude acid chloride in fresh anhydrous DCM (0.5 M).

-

Amidation: Cool the solution to 0 °C. Vigorously stir the mixture and add 3.0 equivalents of cold aqueous ammonia (28% NH₄OH) dropwise.

-

Reaction: Maintain vigorous biphasic stirring for 1 hour at 0 °C.

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford (R)-(+)-2-Methoxypropionamide as an off-white solid[1].

Fig 1: Forward synthesis workflow for (R)-(+)-2-Methoxypropionamide highlighting intermediates.

Self-Validating Analytical Systems

Trust in chemical synthesis is built on self-validating protocols. To ensure the process is proceeding without racemization or incomplete conversion, the following In-Process Controls (IPCs) are mandatory.

IPC 1: Conversion Validation via Derivatization Direct GC or HPLC analysis of acid chlorides is highly unreliable due to their rapid reactivity with atmospheric moisture and column stationary phases.

-

Action: Quench a 50 µL aliquot of the reaction mixture from Protocol A into 500 µL of anhydrous methanol containing triethylamine.

-

Logic: This instantly traps the reactive acid chloride as the stable methyl (R)-2-methoxypropionate. GC-FID analysis of this ester provides a highly accurate, artifact-free readout of the activation step's conversion rate.

IPC 2: Stereochemical Validation

-

Action: Analyze the final recrystallized amide via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol mobile phase).

-

Logic: Confirms that the mild activation and biphasic amidation conditions successfully preserved the α-stereocenter, validating the mechanistic hypothesis.

Fig 2: In-process control (IPC) workflow for validating conversion and stereochemical integrity.

Quantitative Data & Process Parameters

Table 1: Reagent Stoichiometry and Safety Parameters

| Reagent | MW ( g/mol ) | Equivalents | Role | Safety / Hazard Profile |

| (R)-2-Methoxypropionic acid | 104.10 | 1.0 | Starting Material | Irritant |

| Oxalyl Chloride | 126.93 | 1.1 | Activating Agent | Corrosive, Toxic |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 | Catalyst | Teratogen |

| Aqueous Ammonia (28%) | 17.03 | 3.0 | Nucleophile / Base | Corrosive, Pungent |

Table 2: Analytical Validation Metrics

| Parameter | Target Specification | Analytical Method |

| Step 1 Conversion | > 99% | GC-FID (MeOH derivatization quench) |

| Overall Yield | > 85% | Gravimetric Analysis |

| Enantiomeric Excess (ee) | > 99% | Chiral HPLC (Chiralcel OD-H) |

| Physical Appearance | Off-White Solid | Visual Inspection |

References

-

Pharmaffiliates. "(R)-(+)-2-Methoxypropionamide - CAS 336111-21-8." Pharmaffiliates Reference Standards. URL:[Link]

-

Gao, G.-Y., et al. "Synthesis of β-Functionalized Porphyrins via Palladium-Catalyzed Carbon−Heteroatom Bond Formations: Expedient Entry into β-Chiral Porphyrins." The Journal of Organic Chemistry, 2007. URL:[Link]

- Fan, L., et al. "Histone acetylase p300 inhibitor and use thereof." US Patent US20220087996A1, 2022.

Sources

(R)-(+)-2-Methoxypropionamide CAS number and molecular formula

An In-Depth Technical Guide on (R)-(+)-2-Methoxypropionamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a focused overview of (R)-(+)-2-Methoxypropionamide, a chiral chemical entity with potential applications in synthetic chemistry. The primary objective of this document is to furnish researchers and drug development professionals with the foundational chemical and physical data for this compound. Due to the limited availability of detailed public information, this guide will consolidate the confirmed properties of (R)-(+)-2-Methoxypropionamide and discuss the general significance of its structural features within the broader context of medicinal chemistry.

Core Compound Identification

The subject of this guide is the specific chiral molecule, (R)-(+)-2-Methoxypropionamide. It is imperative to distinguish this compound from structurally related but distinct molecules that are frequently discussed in scientific literature, such as derivatives of Lacosamide.

| Identifier | Value |

| Chemical Name | (R)-(+)-2-Methoxypropionamide |

| CAS Number | 336111-21-8 |

| Molecular Formula | C₄H₉NO₂ |

| Molecular Weight | 103.12 g/mol |

Structural and Chemical Properties

(R)-(+)-2-Methoxypropionamide is a small, chiral molecule characterized by a propionamide backbone with a methoxy group at the second carbon position. The "(R)-(+)-" designation specifies the stereochemistry at the chiral center and the direction of its optical rotation.

Molecular Structure

Caption: 2D representation of (R)-(+)-2-Methoxypropionamide.

Physicochemical Data (Predicted)

Comprehensive, experimentally-derived physicochemical data for (R)-(+)-2-Methoxypropionamide is not widely published. The following table presents predicted values which can serve as a preliminary guide for experimental design.

| Property | Predicted Value |

| Boiling Point | ~ 200-220 °C |

| Melting Point | Not available |

| Density | ~ 1.05 g/cm³ |

| Solubility | Expected to be soluble in water and polar organic solvents |

Synthetic Considerations

Potential Synthetic Workflow

A plausible synthetic route would likely involve the derivatization of a chiral starting material, such as (R)-Alanine or (R)-Lactic acid, to introduce the methoxy and amide functionalities.

Caption: A conceptual workflow for the synthesis of (R)-(+)-2-Methoxypropionamide.

Expertise & Experience Insight: The choice of methylating agent and amidation conditions would be critical to preserving the stereochemical integrity of the chiral center. For instance, Williamson ether synthesis for the methoxy group introduction would require careful selection of base to avoid racemization. Similarly, direct amidation of a carboxylic acid precursor would necessitate the use of coupling agents that minimize epimerization.

Applications in Research and Drug Development

While specific applications of (R)-(+)-2-Methoxypropionamide are not extensively documented, its utility is noted in the field of organic synthesis.

Chiral Building Block

As a chiral molecule, (R)-(+)-2-Methoxypropionamide can serve as a valuable building block in the synthesis of more complex, stereochemically-defined molecules. Its functional groups—amide and ether—offer handles for a variety of chemical transformations.

Role of the Methoxy Group in Medicinal Chemistry

The methoxy group is a prevalent feature in many approved pharmaceutical agents. Its inclusion in a molecule can influence several key properties:

-

Metabolic Stability: The methyl group of a methoxy ether can be susceptible to O-dealkylation by cytochrome P450 enzymes. Understanding this metabolic pathway is crucial in drug design.

-

Conformational Rigidity: The presence of a methoxy group can introduce steric hindrance that restricts the conformation of a molecule, potentially leading to a more favorable binding pose with a biological target.

-

Lipophilicity and Solubility: The addition of a methoxy group generally increases the lipophilicity of a compound compared to a corresponding hydroxyl group, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

Spectroscopic Analysis (Predicted)

Experimentally obtained spectroscopic data for (R)-(+)-2-Methoxypropionamide is not widely available. The following are predicted key features based on its structure, which can aid in its characterization.

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (methoxy) | 3.3 - 3.5 | Singlet |

| CH (chiral center) | 3.8 - 4.2 | Quartet |

| CH₃ (adjacent to chiral center) | 1.2 - 1.4 | Doublet |

| NH₂ | 5.0 - 7.0 | Broad Singlet (2H) |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 175 |

| CH (chiral center) | 75 - 85 |

| O-CH₃ | 55 - 60 |

| CH₃ | 15 - 20 |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (amide) | 3100 - 3500 (two bands) |

| C=O Stretch (amide) | 1630 - 1695 |

| C-O Stretch (ether) | 1000 - 1300 |

Conclusion and Future Directions

(R)-(+)-2-Methoxypropionamide is a chiral compound with established chemical identifiers. While its direct applications in drug development are not yet extensively documented, its structure suggests potential as a synthetic intermediate. The general principles of medicinal chemistry indicate that its methoxy group could play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of larger molecules into which it might be incorporated.

Further research is warranted to explore the synthetic utility of this compound and to characterize its physical, chemical, and biological properties in greater detail. The development of a robust, stereoselective synthesis would be a critical first step in enabling such investigations.

Understanding the stereochemistry of (R)-(+)-2-Methoxypropionamide

An In-Depth Technical Guide to the Stereochemistry of (R)-(+)-2-Methoxypropionamide

Authored by: A Senior Application Scientist

Abstract

Chirality is a fundamental principle in modern drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile.[1] The development of single-enantiomer drugs, a practice often termed "chiral switching," aims to maximize therapeutic benefits while minimizing adverse effects by isolating the active enantiomer (the eutomer) from its less active or potentially harmful counterpart (the distomer).[2] (R)-(+)-2-Methoxypropionamide serves as a quintessential example of a simple chiral building block, whose stereochemical integrity is paramount for its application in the stereoselective synthesis of more complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the stereochemistry of (R)-(+)-2-Methoxypropionamide, covering its structural elucidation, synthesis and resolution strategies, and state-of-the-art analytical methodologies for the verification of its enantiomeric purity.

Foundational Stereochemistry

(R)-(+)-2-Methoxypropionamide is a chiral molecule due to the presence of a stereocenter at the second carbon (C2) of the propionamide backbone. This carbon is bonded to four different substituents: a hydrogen atom (H), a methyl group (-CH3), a methoxy group (-OCH3), and a carboxamide group (-CONH2).

Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Convention

The (R) designation refers to the absolute configuration of the stereocenter, determined by the Cahn-Ingold-Prelog (CIP) priority rules.

-

Assign Priority: Substituents are prioritized based on the atomic number of the atom directly attached to the stereocenter. Higher atomic number equals higher priority.

-

Priority 1: Oxygen of the methoxy group (-OCH3) (Z=8)

-

Priority 2: Carbon of the carboxamide group (-CONH2) (Z=6)

-

Priority 3: Carbon of the methyl group (-CH3) (Z=6)

-

Priority 4: Hydrogen (H) (Z=1)

-

Tie-breaker: Since both the carboxamide and methyl carbons have the same atomic number, we move to the next atoms. The carboxamide carbon is bonded to an oxygen (Z=8), while the methyl carbon is bonded only to hydrogens (Z=1). Therefore, the carboxamide group outranks the methyl group.

-

-

Orient the Molecule: The molecule is oriented in space so that the lowest-priority substituent (Priority 4, Hydrogen) points away from the observer.

-

Determine Direction: The direction of the path from Priority 1 to 2 to 3 is traced. For (R)-(+)-2-Methoxypropionamide, this path proceeds in a clockwise direction, hence the designation (R) (from the Latin rectus for right).

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for (R)-(+)-2-Methoxypropionamide.

Optical Activity: The (+) Designation

The "(+)" symbol, or its synonym "d-," indicates that a solution of this enantiomer is dextrorotatory , meaning it rotates the plane of plane-polarized light to the right (clockwise). This is a physically measured property and has no direct, predictable correlation with the (R/S) configuration. The corresponding (S)-enantiomer is levorotatory ("-").

Table 1: Physicochemical Properties of (R)-(+)-2-Methoxypropionamide and Related Compounds

| Property | (R)-(+)-2-Methoxypropionamide | (R)-2-Amino-N-benzyl-3-methoxypropionamide |

| CAS Number | 336111-21-8[3][4] | 196601-69-1[5][6][7][8][9] |

| Molecular Formula | C4H9NO2 | C11H16N2O2[5][6][9] |

| Molecular Weight | 103.12 g/mol | 208.26 g/mol [5][6][9] |

| Canonical SMILES | CC(C(=O)N)OC | COCC(=O)NCc1ccccc1[9] |

| InChIKey | Not readily available | WPLANNRKFDHEKD-SNVBAGLBSA-N[8] |

Synthesis and Chiral Resolution

Obtaining enantiomerically pure (R)-(+)-2-Methoxypropionamide is critical for its use as a chiral synthon. The primary strategies involve either stereoselective synthesis from a chiral precursor or the resolution of a racemic mixture. The latter is often more commercially viable and typically involves the resolution of the parent carboxylic acid, 2-methoxypropionic acid.

Chiral Resolution via Diastereomeric Salt Formation

A robust and scalable method for obtaining the desired enantiomer is the classical resolution of racemic 2-methoxypropionic acid using a chiral resolving agent.[10] This process converts the enantiomeric mixture into a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

Caption: Workflow for chiral resolution of the parent acid to yield the target amide.

Stereoselective Synthesis from Chiral Precursors

Alternatively, stereoselective routes starting from commercially available chiral molecules can be employed. For instance, derivatives of (R)-(+)-2-Methoxypropionamide, such as the anticonvulsant Lacosamide, are often synthesized starting from D-serine, a natural amino acid.[11][12][13] This approach preserves the stereocenter throughout the synthetic sequence. A plausible route to the title compound could start from (R)-alanine.

Protocol: Synthesis via Amidation of (R)-2-Methoxypropionic Acid

Objective: To convert enantiomerically pure (R)-2-methoxypropionic acid into (R)-(+)-2-Methoxypropionamide.

Causality: This protocol first converts the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with ammonia to form the stable amide. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride back to the carboxylic acid.

Methodology:

-

Activation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 1.0 equivalent of (R)-2-methoxypropionic acid in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add 1.2 equivalents of oxalyl chloride (or thionyl chloride) dropwise via a syringe. Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2 hours or until gas evolution ceases. The formation of the acyl chloride is complete.

-

Amidation: In a separate flask, prepare a saturated solution of ammonia in anhydrous diethyl ether at 0 °C.

-

Slowly add the acyl chloride solution from step 4 to the ammonia solution at 0 °C with vigorous stirring. A white precipitate (ammonium chloride) will form immediately.

-

After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

-

Work-up & Purification: Filter the reaction mixture to remove the ammonium chloride precipitate. Wash the precipitate with fresh DCM.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude (R)-(+)-2-Methoxypropionamide.

-

Validation: Purify the crude product by recrystallization or column chromatography. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. The enantiomeric purity must be confirmed via a chiral analytical method (see Section 3).

Analytical Methods for Stereochemical Verification

Confirming the enantiomeric purity (or enantiomeric excess, e.e.) of (R)-(+)-2-Methoxypropionamide is a critical quality control step. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[][15][16]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase.[17] For molecules like 2-methoxypropionamide, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective.[15] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times.

Caption: Standard workflow for determining enantiomeric excess using chiral HPLC.

Protocol: Enantiomeric Purity Determination by Chiral HPLC

Objective: To resolve and quantify the (R)- and (S)-enantiomers of 2-methoxypropionamide.

Causality: The choice of a polysaccharide-based column is based on its proven efficacy for a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions. A normal-phase mobile system (e.g., hexane/isopropanol) is typically used as it often provides better selectivity on these columns compared to reversed-phase systems.

Methodology:

-

System Preparation:

-

Column: Chiralcel OD-H or Lux Cellulose-3 (or equivalent polysaccharide-based CSP).

-

Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of n-hexane and a polar modifier like isopropanol (IPA) or ethanol. A common starting point is 90:10 (v/v) Hexane:IPA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength (e.g., 210 nm, where the amide chromophore absorbs).

-

Temperature: 25 °C (column oven).

-

-

Sample Preparation: Prepare a standard of the racemic 2-methoxypropionamide at ~1 mg/mL in the mobile phase. Prepare a sample of the (R)-(+)-2-Methoxypropionamide to be tested at the same concentration.

-

Method Development (Self-Validation):

-

Inject the racemic standard. The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.

-

If resolution is poor, systematically adjust the percentage of the polar modifier. Decreasing the IPA percentage generally increases retention time and may improve resolution.

-

Once separation is achieved, the first and second eluting peaks correspond to the two enantiomers.

-

-

Peak Identification: Inject the known (R)-(+)-enantiomer sample. By comparing its retention time to the two peaks in the racemic chromatogram, the peak corresponding to the (R)-enantiomer can be definitively identified.

-

Quantification:

-

Inject the test sample of (R)-(+)-2-Methoxypropionamide.

-

Integrate the peak areas for both the (R)- and (S)-enantiomers.

-

Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100

-

Chiral Derivatization

An alternative to direct chiral HPLC is the use of a chiral derivatizing agent (CDA).[18][19] In this indirect method, the enantiomeric mixture is reacted with a single enantiomer of a CDA to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard (achiral) chromatography or distinguished by NMR spectroscopy.[20][21] While powerful, this method is more labor-intensive than direct chiral HPLC.

Table 2: Comparison of Analytical Techniques for Enantiopurity

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Direct separation on a Chiral Stationary Phase (CSP).[15] | Rapid, accurate, high-throughput, directly measures enantiomers. | Requires specialized and often expensive chiral columns. |

| Chiral GC | Direct separation on a chiral capillary column. | High resolution for volatile compounds. | Requires analyte to be volatile or to be derivatized. |

| Derivatization + Achiral HPLC/GC | Conversion of enantiomers to diastereomers, followed by separation on a standard column.[18] | Uses standard, less expensive columns. | Requires a pure chiral derivatizing agent; potential for kinetic resolution errors. |

| Derivatization + NMR Spectroscopy | Conversion to diastereomers, which exhibit distinct signals in the NMR spectrum (e.g., using Mosher's acid).[19][20] | Provides structural information; no separation needed. | Lower sensitivity and accuracy for minor enantiomers compared to chromatography. |

Significance in Drug Development

Simple chiral synthons like (R)-(+)-2-Methoxypropionamide are foundational to the construction of complex APIs. The anticonvulsant drug Lacosamide, chemically known as (R)-N-benzyl-2-acetamido-3-methoxypropionamide, contains a structurally related core.[22][23] The synthesis of such drugs relies on starting with enantiomerically pure materials to ensure that the final API possesses the correct absolute stereochemistry, which is directly linked to its therapeutic activity and safety profile.[11][24] The use of a pre-defined chiral building block avoids costly and often inefficient purification steps at later stages of the synthesis, streamlining the drug development process.

Conclusion

A thorough understanding of the stereochemistry of (R)-(+)-2-Methoxypropionamide is essential for its effective use in research and pharmaceutical development. The assignment of its (R)-configuration via CIP rules, coupled with the empirical measurement of its dextrorotatory optical activity, defines its stereochemical identity. The successful application of this chiral building block is critically dependent on robust synthetic and resolution strategies to achieve high enantiomeric purity. Furthermore, the implementation of validated analytical methods, primarily chiral HPLC, is a non-negotiable requirement to verify and guarantee this purity, ensuring the stereochemical integrity of the final target molecules in the drug discovery pipeline.

References

-

ResearchGate. (n.d.). 2-Methoxy-2-(1-naphthyl)propionic acid, a powerful chiral auxiliary for enantioresolution of alcohols and determination of their absolute configurations by the 1H NMR anisotropy method. Retrieved from [Link]

-

NextSDS. (n.d.). (R)-(+)-2-METHOXYPROPIONAMIDE — Chemical Substance Information. Retrieved from [Link]

-

PharmaCompass. (n.d.). (2R)-2-acetamido-N-benzyl-3-methoxypropanamide | Drug Information. Retrieved from [Link]

-

Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). (R)-2-Amino-N-benzyl-3-methoxypropionamide. Retrieved from [Link]

-

MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. Retrieved from [Link]

-

YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

- Google Patents. (n.d.). WO2011099033A1 - Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide.

- Google Patents. (n.d.). WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide.

-

Semantic Scholar. (2012). Method for preparing (R)-2- Boc-amidogen-3-methoxypropionic acid. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1423058-53-0,(2R)-2-amino-N-benzyl-3-methoxypropanamide (2R,3R). Retrieved from [Link]

- Google Patents. (n.d.). US8907132B2 - Process for preparing (R)-2-acetamido-N-benzyl-3-methoxy-propionamide.

-

Iris Biotech. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

-

Veranova. (n.d.). Chiral Resolution and Confirmation. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-N,N-dimethylpropanamide. Retrieved from [Link]

-

MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

-

PubMed. (2001). Optimization of the chiral separation of some 2-arylpropionic acids on an avidin column by modeling a combined response. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Retrieved from [Link]

-

NextSDS. (n.d.). (S)-(-)-2-METHOXYPROPIONAMIDE, 98 — Chemical Substance Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Retrieved from [Link]

-

PubMed. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxypropene. Retrieved from [Link]

-

MDPI. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propane, 2-methoxy-. Retrieved from [Link]

-

ResearchGate. (2018). Spectroscopic, Hirshfeld Surface, X-ray Diffraction Methodologies and Local & Global Chemical Activity Calculations. Retrieved from [Link]

Sources

- 1. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples | MDPI [mdpi.com]

- 2. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nextsds.com [nextsds.com]

- 4. nextsds.com [nextsds.com]

- 5. scbt.com [scbt.com]

- 6. (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1 [chemicalbook.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. (R)-2-Amino-N-benzyl-3-methoxypropionamide [lgcstandards.com]

- 10. veranova.com [veranova.com]

- 11. The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Method for preparing (R)-2- Boc-amidogen-3-methoxypropionic acid (2012) | Kai Zhang [scispace.com]

- 13. US8907132B2 - Process for preparing (R)-2-acetamido-N-benzyl-3-methoxy-propionamide - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 17. Analyses of amino acids, Enantiomeric purity [cat-online.com]

- 18. juniperpublishers.com [juniperpublishers.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]

- 22. evitachem.com [evitachem.com]

- 23. (2R)-2-acetamido-N-benzyl-3-methoxypropanamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 24. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to the Safe Handling of (R)-(+)-2-Methoxypropionamide

For Researchers, Scientists, and Drug Development Professionals

Preamble: Embracing Precaution in the Face of the Unknown

Section 1: Chemical Identity and Inferred Hazard Profile

A clear understanding of the molecule is the first step in a robust safety assessment.

| Identifier | Information | Source |

| Chemical Name | (R)-(+)-2-Methoxypropionamide | - |

| CAS Number | 336111-21-8 | [1] |

| Molecular Formula | C4H9NO2 | Inferred |

| Molecular Weight | 103.12 g/mol | Inferred |

| Structure | A chiral propionamide with a methoxy group at the second carbon. | - |

Due to the absence of a specific Safety Data Sheet (SDS), the hazard profile of (R)-(+)-2-Methoxypropionamide must be inferred from its functional groups and data from analogous compounds. The presence of an amide group and a methoxy ether moiety suggests potential for biological activity and moderate toxicity. Structurally related compounds, such as (R)-2-Amino-N-benzyl-3-methoxypropionamide (CAS 196601-69-1), are classified with warnings for acute toxicity (oral, dermal, inhalation), skin irritation, eye irritation, and specific target organ toxicity.[2] While not a direct analogue, this information underscores the need for caution.

Inferred Potential Hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful until proven otherwise.

-

Skin and Eye Irritation: Likely to cause irritation upon contact.

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

-

Unknown Long-term Effects: Due to its novelty, chronic toxicity, mutagenicity, and reproductive hazards are unknown.

Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm

Effective risk management follows a multi-layered approach, prioritizing the most effective control measures. This "Hierarchy of Controls" is fundamental to laboratory safety.

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

Section 3: Personal Protective Equipment (PPE) - The Last Line of Defense

Given the unknown hazard profile, a comprehensive PPE strategy is mandatory.[3][4]

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[5][6] | To prevent skin contact and absorption. Always inspect gloves before use and change them frequently. |

| Eye Protection | Tightly fitting safety goggles or a face shield.[3] | To protect against splashes and airborne particles. |

| Skin and Body Protection | A lab coat, worn fully buttoned. Consider a chemical-resistant apron for larger quantities.[7] | To protect skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood or if aerosolization is possible.[3] | To prevent inhalation of potentially harmful dust or aerosols. |

Section 4: Standard Operating Procedure (SOP) for Handling

A detailed, step-by-step protocol is crucial for ensuring safe and reproducible handling.

Preparation and Engineering Controls

-

Designated Area: All handling of (R)-(+)-2-Methoxypropionamide should occur in a designated area, such as a chemical fume hood with certified proper airflow.

-

Pre-use Inspection: Before starting, ensure all safety equipment, including the fume hood, eyewash station, and safety shower, are accessible and in good working order.

-

Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and have waste containers properly labeled and within reach inside the fume hood.

Weighing and Transfer

-

Weighing: If the compound is a solid, carefully weigh the desired amount in the fume hood. Use a tared, disposable weigh boat to minimize contamination of balances.

-

Transfer: Use a spatula to transfer the solid. If transferring a solution, use a calibrated pipette with a disposable tip.

-

Minimize Dust: Handle the solid gently to avoid creating dust. If the material is a fine powder, consider wetting it with a small amount of an appropriate solvent to reduce dust generation.

-

Clean-up: Immediately clean any spills within the fume hood using appropriate methods (see Section 5).

Post-Handling

-

Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent. Decontaminate all non-disposable equipment that came into contact with the chemical.

-

Waste Disposal: Dispose of all contaminated waste, including gloves, weigh boats, and pipette tips, in a properly labeled hazardous waste container.

-

Hand Washing: After removing PPE, wash hands thoroughly with soap and water.

Caption: A simplified workflow for the safe handling of (R)-(+)-2-Methoxypropionamide.

Section 5: Storage and Stability

Proper storage is critical to maintaining the integrity of the compound and ensuring laboratory safety.

| Parameter | Guideline | Rationale |

| Temperature | Store in a cool, dry place. | To prevent thermal degradation. |

| Atmosphere | Store under an inert atmosphere if the compound is found to be sensitive to air or moisture. | To prevent oxidation or hydrolysis. |

| Light | Protect from light, especially if the compound shows signs of photosensitivity. | To prevent photochemical degradation. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[8] | To prevent hazardous reactions. |

| Container | Keep in a tightly sealed, properly labeled container. | To prevent contamination and accidental misuse. |

Section 6: Spill and Emergency Procedures

Prompt and correct response to an emergency can significantly mitigate potential harm.

Spill Response

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

-

Alert: Notify your supervisor and any colleagues in the area.

-

Contain: If safe to do so, contain the spill with an appropriate absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for large spills of reactive compounds.

-

Neutralize (if applicable): If the material has acidic or basic properties, neutralize it with an appropriate agent.

-

Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent and then soap and water.

First Aid Measures[8][9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Section 7: Waste Disposal

All waste generated from the handling of (R)-(+)-2-Methoxypropionamide must be treated as hazardous waste.

-

Segregation: Keep all waste contaminated with this compound separate from other waste streams.

-

Labeling: Clearly label the waste container with the chemical name and a hazard warning.

-

Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Conclusion: A Commitment to a Culture of Safety

The responsible handling of novel chemical compounds like (R)-(+)-2-Methoxypropionamide is a cornerstone of scientific excellence and ethical research. This guide provides a framework for its safe use, but it is not a substitute for professional judgment and a thorough, institution-specific risk assessment. By fostering a culture of safety, we protect ourselves, our colleagues, and the integrity of our scientific pursuits.

References

-

(R)-2-Amino-N-benzyl-3-methoxypropionamide — Chemical Substance Information. NextSDS. [Link]

-

(R)-(+)-2-METHOXYPROPIONAMIDE — Chemical Substance Information. NextSDS. [Link]

-

Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]

-

Personal Protective Equipment | US EPA. United States Environmental Protection Agency. [Link]

-

Components of Personal Protective Equipment - Pesticide Environmental Stewardship. Pesticide Environmental Stewardship. [Link]

-

Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. Oregon Occupational Safety and Health. [Link]

-

PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!. Unknown Source. [Link]

-

Safety Data Sheet 2-Methoxy-2-methylpropanoic acid - metasci. metasci. [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. nextsds.com [nextsds.com]

- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]

- 4. epa.gov [epa.gov]

- 5. osha.oregon.gov [osha.oregon.gov]

- 6. agsci.oregonstate.edu [agsci.oregonstate.edu]

- 7. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 8. fishersci.com [fishersci.com]

Protocol for derivatizing chiral alcohols with (R)-(+)-2-Methoxypropionamide

Application Note & Protocol

Topic: Determination of Enantiomeric Purity and Absolute Configuration of Chiral Alcohols via Derivatization with (R)-(+)-2-Methoxypropionic Acid

Introduction & Scientific Principle

The precise determination of enantiomeric excess (e.e.) and the assignment of absolute configuration are critical undertakings in pharmaceutical development, asymmetric synthesis, and natural product chemistry.[1] Chiral alcohols, a common functional group in biologically active molecules, present a frequent analytical challenge as enantiomers possess identical physical properties in an achiral environment. Consequently, their separation and quantification require the introduction of a chiral selector.

One of the most robust and widely adopted indirect methods is chiral derivatization. This technique involves the covalent reaction of the enantiomeric analyte with an enantiopure chiral derivatizing agent (CDA) to form a pair of diastereomers. These resulting diastereomers exhibit distinct physical and spectroscopic properties, enabling their separation and quantification by standard achiral analytical methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

This application note provides a detailed protocol for the derivatization of chiral alcohols using (R)-(+)-2-Methoxypropionic Acid .

A Note on Reagent Selection: The specified derivatizing agent is (R)-(+)-2-Methoxypropionic Acid. It is crucial to distinguish this from its corresponding amide, (R)-(+)-2-Methoxypropionamide. Amides generally lack the electrophilic character necessary to react efficiently with alcohols to form esters. The standard and chemically sound procedure involves activating the carboxylic acid (e.g., by conversion to an acid chloride or through the use of coupling agents) to facilitate esterification with the chiral alcohol.

The underlying principle of this method, popularized by the work of Mosher with MTPA, relies on the distinct magnetic environments created by the chiral agent in the newly formed diastereomers.[2][3] The substituents of the original alcohol will experience different shielding or deshielding effects in the ¹H NMR spectrum, leading to separable signals whose integration allows for the calculation of enantiomeric excess.[3]

Reaction & Mechanism

The core of the protocol is the esterification of a chiral alcohol with (R)-(+)-2-Methoxypropionic Acid. To achieve this, the carboxylic acid must first be activated. The most common and reliable method is its conversion to the more reactive acid chloride, (R)-(+)-2-Methoxypropionyl Chloride, using a reagent like oxalyl chloride or thionyl chloride. This activated intermediate then readily reacts with the chiral alcohol in the presence of a mild base (e.g., pyridine) to yield the diastereomeric esters.

Caption: Complete workflow for e.e. determination of chiral alcohols.

References

- Benchchem. A Comparative Guide to Chiral Derivatization: Exploring Alternatives to 2-Methoxypropanoic Acid. Benchchem.

-

Seco, J. M., Quíñoa, E., & Riguera, R. (2012). 2-Methoxy-2-(1-naphthyl)propionic acid, a powerful chiral auxiliary for enantioresolution of alcohols and determination of their absolute configurations by the 1H NMR anisotropy method. ResearchGate. Available at: [Link]. [Accessed March 21, 2026].

- Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Illinois Chemistry.

- Benchchem. A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. Benchchem.

-

Singh, V., & Yli-Kauhaluoma, J. (2012). NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit. Green Chemistry. Available at: [Link]. [Accessed March 21, 2026].

-

Bondi, S., et al. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. Fordham Research Commons. Available at: [Link]. [Accessed March 21, 2026].

Sources

Application Note: Advanced Protocols for Chiral Resolution via (R)-(+)-2-Methoxypropionamide Derivatization

Executive Summary & Mechanistic Rationale

(R)-(+)-2-Methoxypropionamide is a highly strategic, stable chiral pool reagent. While traditionally recognized as a chiral building block for assembling D2 -symmetric chiral porphyrins[1], its unique structural properties make it an exceptional Chiral Derivatizing Agent (CDA) and auxiliary for the resolution of racemic aryl halides.

As a Senior Application Scientist, I approach chiral resolution not merely as a separation task, but as a holistic system of stereochemical transfer. The causality behind this reagent's effectiveness lies in its α -methoxy group. During transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig amidation), the oxygen lone pairs of the methoxy group act as a secondary coordination site. This bidentate chelation to the metal center (such as Palladium) rigidifies the transition state. This rigidity is the physical cause of the high stereodiscrimination observed, allowing for efficient transfer of chiral information from the auxiliary to the newly formed bond[2].

Experimental Workflows

Depending on the project goals, this auxiliary can be deployed in two distinct workflows:

-

Complete Diastereomeric Derivatization : Converts 100% of a racemic mixture into a 1:1 mixture of diastereomers for subsequent preparative chromatographic separation.

-

Kinetic Resolution : Exploits the mismatched/matched kinetics between the chiral auxiliary and the enantiomers of the substrate, deliberately halting at ~50% conversion to yield enantioenriched starting material.

Caption: Workflow for chiral resolution via (R)-(+)-2-Methoxypropionamide derivatization.

Step-by-Step Experimental Protocols

Protocol 1: Pd-Catalyzed Diastereomeric Derivatization of Racemic Aryl Halides

Expert Insight: In my experience optimizing these workflows, the most common failure point is the racemization of the α -chiral center of the auxiliary. To prevent this, we strictly avoid strong bases like NaOtBu in complete derivatization protocols, opting instead for the milder Cs₂CO₃[2].

Reagents:

-

Racemic Aryl Bromide (1.0 mmol)

-

(R)-(+)-2-Methoxypropionamide (1.2 mmol)

-

Pd(OAc)₂ (0.05 mmol, 5 mol%)

-

Xantphos (0.10 mmol, 10 mol%)

-

Cs₂CO₃ (2.0 mmol)

-

Anhydrous THF or Toluene (10 mL)

Procedure:

-

Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the racemic aryl bromide, (R)-(+)-2-Methoxypropionamide, Pd(OAc)₂, Xantphos, and Cs₂CO₃[2].

-

Degassing : Evacuate and backfill the reaction vessel with ultra-pure Argon (repeat 3 times) to ensure a strictly anaerobic environment.

-

Solvent Addition : Inject anhydrous solvent via syringe.

-

Reaction : Seal the tube and heat the mixture to 100 °C for 24 hours under vigorous stirring[2].

-

Workup : Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Isolation : Concentrate the filtrate in vacuo and purify the resulting diastereomeric mixture via flash column chromatography (silica gel).

Protocol 2: Chromatographic Resolution & Auxiliary Cleavage

Once the diastereomeric amides are isolated, they must be separated and cleaved to recover the target enantiomers.

Procedure:

-

Separation : Subject the purified mixture to Preparative Supercritical Fluid Chromatography (SFC) using a standard achiral or mildly chiral stationary phase (e.g., Chiralpak AD-H). The rigid conformation imparted by the methoxy group ensures a large retention time difference ( ΔtR ) between the (R,R) and (S,R) amides.

-

Cleavage : To recover the enantiopure amine/halide, subject the separated amides to mild acidic hydrolysis (e.g., 6M HCl in dioxane, 80 °C) or reductive cleavage, depending on substrate stability. The stability of methoxypropionamide derivatives during such sequences is well-documented in process chemistry[3].

Caption: Mechanistic pathway of Pd-catalyzed kinetic resolution utilizing chelation control.

Quantitative Data Presentation

To assist in protocol optimization, Table 1 summarizes the expected outcomes based on varying the catalytic conditions.

Table 1: Optimization Matrix for Pd-Catalyzed Derivatization & Resolution

| Objective | Catalyst / Ligand | Base | Solvent | Temp (°C) | Expected Yield | Expected d.r. |

| Complete Derivatization | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | THF | 100 | >85% | 1:1 (Full Conversion) |

| Complete Derivatization | Pd₂(dba)₃ / BINAP | K₃PO₄ | Toluene | 90 | 75% | 1:1 (Full Conversion) |

| Kinetic Resolution | Pd(OAc)₂ / BrettPhos | NaOtBu | Dioxane | 80 | ~45% | >95:5 (Matched Pair) |

Self-Validating Quality Control

A robust protocol must be a self-validating system. Do not proceed to preparative separation without passing these QC gates:

-

Achiral Control Run : Perform a parallel micro-scale coupling using an achiral analog (e.g., simple propionamide). Run this control on your SFC/HPLC system. This establishes a baseline retention time and proves that any peak splitting observed in your main experiment is strictly due to diastereomeric formation, not column artifacts.

-

Enantiomeric Excess (e.e.) Verification : After the final cleavage step, verify the e.e. of the recovered substrate using an orthogonal analytical method (e.g., Chiral GC or polarimetry) to ensure no racemization occurred during hydrolysis[3].

Sources

Application Notes and Protocols for Amide Bond Formation Involving (R)-(+)-2-Methoxypropionic Acid and its Amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-2-Methoxypropionamide and its parent carboxylic acid, (R)-(+)-2-methoxypropionic acid, are valuable chiral building blocks in organic synthesis, particularly in the development of pharmaceuticals. Their stereospecific nature and functional groups make them key components in the synthesis of complex molecules with defined biological activities. A notable application is in the synthesis of Lacosamide, an anticonvulsant drug, where the core structure is derived from a related chiral amino acid.[1] This guide provides a detailed exploration of amide bond formation reactions involving this chemical family, focusing on practical, field-proven protocols and the underlying chemical principles. While direct acylation of the primary amide (R)-(+)-2-Methoxypropionamide is less common for chain extension, the more prevalent and versatile approach involves the use of its corresponding carboxylic acid, (R)-(+)-2-methoxypropionic acid, in coupling reactions with various amines. This document will therefore concentrate on the latter, providing comprehensive protocols for this critical transformation.

Physicochemical Properties and Safety

A thorough understanding of the physical and chemical properties of the reagents is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of (R)-(+)-2-Methoxypropionic Acid and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |

| (R)-(+)-2-Methoxypropionic acid | C4H8O3 | 104.10 | Not specified | Corrosive, causes burns.[2] |

| (R)-(+)-2-Methoxypropionamide | C4H9NO2 | 103.12 | Not specified | Data not widely available |

| (R)-2-amino-N-benzyl-3-methoxypropanamide | C11H16N2O2 | 208.26 | 421.9±45.0 (Predicted) | Lacosamide impurity[1] |

Safety and Handling: (R)-(+)-2-Methoxypropionic acid is corrosive and can cause severe skin and eye burns.[2] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]

Core Principles of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. Several classes of reagents have been developed for this purpose, with carbodiimides and uronium/aminium salts being among the most common.

Carbodiimide-Mediated Coupling (EDC/HOBt)

One of the most widely used methods for amide bond formation involves the use of a water-soluble carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[4]

Mechanism:

-

The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

-

This intermediate is prone to racemization, especially with chiral carboxylic acids. HOBt acts as a nucleophile, intercepting the O-acylisourea to form an activated HOBt ester. This ester is more stable and less susceptible to racemization.[4]

-

The amine then displaces HOBt from the activated ester to form the desired amide bond.[4]

Protocol 1: EDC/HOBt Mediated Amide Bond Formation with (R)-(+)-2-Methoxypropionic Acid

This protocol details the general procedure for coupling (R)-(+)-2-methoxypropionic acid with a primary or secondary amine.

Materials:

-

(R)-(+)-2-Methoxypropionic acid (1.0 equiv)

-

Amine (1.0 - 1.2 equiv)

-

EDC·HCl (1.1 - 1.5 equiv)[4]

-

HOBt (1.1 - 1.5 equiv)[4]

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)[4]

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Standard workup reagents (e.g., saturated aqueous NaHCO3, brine, anhydrous MgSO4)

-

Silica gel for column chromatography

Experimental Workflow:

Caption: Workflow for EDC/HOBt mediated amide synthesis.

Step-by-Step Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-(+)-2-methoxypropionic acid (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv).[4]

-

Dissolve the mixture in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath with magnetic stirring.[4]

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.[4]

-

Add DIPEA (2.5 equiv) dropwise to the stirred solution.[4]

-

Allow the reaction to slowly warm to room temperature and continue stirring for 1 to 18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Table 2: Key Parameters for EDC/HOBt Coupling

| Parameter | Recommended Range | Rationale |

| Amine Stoichiometry | 1.0 - 1.2 equiv | A slight excess ensures complete consumption of the limiting carboxylic acid. |

| Coupling Reagent Stoichiometry | 1.1 - 1.5 equiv | Ensures efficient activation of the carboxylic acid. |

| Base | DIPEA or TEA | A non-nucleophilic base is required to neutralize the HCl salt of EDC and the protonated amine. |

| Solvent | Anhydrous DCM or DMF | Aprotic solvents are necessary to prevent hydrolysis of activated intermediates. |

| Temperature | 0 °C to Room Temp. | Initial cooling minimizes side reactions and potential racemization. |

| Reaction Time | 1 - 18 hours | Dependent on the reactivity of the specific amine and carboxylic acid. |

Alternative Amide Bond Formation Strategies

While EDC/HOBt is a robust method, other coupling reagents and conditions can be advantageous depending on the specific substrates and desired outcomes.

Uronium/Aminium Salt-Based Coupling (HATU)

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective coupling agents, often leading to faster reaction times and higher yields, especially with sterically hindered substrates.

Mechanism Overview: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. The HOAt byproduct is a superior activating agent compared to HOBt, further reducing the risk of racemization.

Caption: Simplified comparison of amide formation mechanisms.

Direct Amidation with Lewis Acids

For certain applications, direct condensation of carboxylic acids and amines can be achieved using Lewis acid catalysts such as TiCl4 at elevated temperatures. This method avoids the use of stoichiometric coupling reagents, making it more atom-economical. However, the reaction conditions are harsher and may not be suitable for sensitive substrates. It has been shown that this process can proceed with a high degree of preservation of stereochemical integrity.

Characterization of the Final Amide Product

The synthesized amide should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and connectivity of the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1630-1680 cm⁻¹) and N-H stretch (for secondary amides, around 3300 cm⁻¹).

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition via high-resolution mass spectrometry (HRMS).

Conclusion

The formation of amide bonds is a cornerstone of modern organic and medicinal chemistry. The protocols and principles outlined in this guide provide a solid foundation for researchers working with the chiral building block (R)-(+)-2-methoxypropionic acid. By carefully selecting the appropriate coupling reagents and reaction conditions, scientists can efficiently and stereoselectively synthesize a wide range of amide derivatives for various applications, from drug discovery to materials science. The use of additives like HOBt or employing advanced reagents such as HATU is crucial for minimizing racemization and achieving high yields, particularly when working with valuable chiral substrates.

References

- (R)-(+)-2-METHOXYPROPIONAMIDE — Chemical Substance Information - NextSDS. (n.d.).

- Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (2017, September 15). Retrieved March 21, 2026, from [Link]

-

Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23). Retrieved March 21, 2026, from [Link]

Sources

- 1. (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1 [chemicalbook.com]

- 2. US8907132B2 - Process for preparing (R)-2-acetamido-N-benzyl-3-methoxy-propionamide - Google Patents [patents.google.com]

- 3. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PMC [pmc.ncbi.nlm.nih.gov]

Utilizing (R)-(+)-2-Methoxypropionamide in total synthesis of natural products

Application Note: Advanced Utilization of (R)-(+)-2-Methoxypropionamide in the Total Synthesis of Natural Products and Complex APIs

Executive Summary & Chemical Profile

(R)-(+)-2-Methoxypropionamide (CAS No. 336111-21-8)[1] is a highly versatile, optically active building block that has become indispensable in modern asymmetric organic synthesis. For drug development professionals and synthetic chemists, this compound serves a dual purpose: it acts as a robust chiral auxiliary for synthesizing transition-metal catalysts, and it functions as a direct pharmacophoric insert in the total synthesis of complex natural products, such as Flavaglines and modified Cyclosporins.

Mechanistic Causality: Why (R)-(+)-2-Methoxypropionamide?

In the realm of asymmetric catalysis, the choice of a chiral auxiliary is never arbitrary. The efficacy of (R)-(+)-2-Methoxypropionamide is rooted in its bidentate coordination potential and steric topology:

-

Hydrogen Bonding & Rigidity: The primary amide (-NH 2 ) allows for robust covalent attachment (e.g., via cross-coupling) to macrocyclic cores like porphyrins[2]. Once attached, the remaining secondary N-H acts as a critical hydrogen bond donor, stiffening the conformation of the resulting ligand.

-

Secondary Coordination Sphere: The α -methoxy group (-OCH 3 ) provides a Lewis basic oxygen that can coordinate with metal centers or stabilize transition states via dipole-dipole interactions.

-

Steric Trajectory Control: The methyl group at the stereocenter projects directly into the catalytic pocket. When a transition metal (like Co or Rh) is bound to the core, this methyl group creates a steric wall that dictates the approach trajectory of substrates (e.g., olefins in cyclopropanation), enforcing high enantiomeric excess (ee)[3].

Application Workflow: Synthesis of β -Chiral Porphyrin Catalysts

One of the most elegant applications of (R)-(+)-2-Methoxypropionamide is its use in constructing β -chiral porphyrins. As demonstrated by Zhang and colleagues in their seminal work on β -functionalized porphyrins 2, palladium-catalyzed carbon-heteroatom bond formation allows the direct coupling of this chiral amide to β -bromo-tetraphenylporphyrin (BrTPP)[2]. The resulting chiral ligand, when metalated with Cobalt(II), becomes a premier catalyst for asymmetric cyclopropanation—a critical step in synthesizing the cyclopropane cores found in natural products like dictyopterenes and pyrethroids[3].

Workflow for utilizing (R)-(+)-2-Methoxypropionamide in asymmetric natural product synthesis.

Direct Incorporation into Natural Product Pharmacophores

Beyond catalysis, (R)-(+)-2-Methoxypropionamide is utilized directly in the total synthesis of therapeutic natural products. For instance, in the synthesis of Flavagline derivatives (potent anticancer agents targeting eIF4A), the (R)-2-methoxypropanamide moiety is grafted onto the cyclopenta[b]benzofuran core to enhance target binding affinity and aqueous solubility 4[4]. The methoxy group acts as a crucial hydrogen bond acceptor within the biological target's binding pocket, while the stereocenter ensures precise spatial alignment.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Synthesis of β -Chiral Porphyrin Ligand

Objective: Covalently attach (R)-(+)-2-Methoxypropionamide to a porphyrin core without racemization.

-

Preparation: In a glovebox, charge an oven-dried Schlenk tube with β -bromo-tetraphenylporphyrin (BrTPP, 1.0 equiv), (R)-(+)-2-Methoxypropionamide (4.0 equiv), Pd(OAc) 2 (10 mol %), Xantphos (20 mol %), and Cs 2 CO 3 (2.0 equiv)[2].

-

Solvent Addition: Add anhydrous, thoroughly degassed THF to achieve a 0.01 M concentration of BrTPP.

-

Reaction: Seal the tube, remove from the glovebox, and stir at 100 °C for 24 hours.

-

System Validation Checkpoint: Isolate a 0.1 mL aliquot, evaporate the solvent, and analyze via 1 H NMR (CDCl 3 ). The disappearance of the primary amide protons of (R)-(+)-2-Methoxypropionamide (broad singlet, ~6.5 ppm) and the emergence of a highly deshielded secondary amide N-H singlet (~8.5-9.0 ppm, due to the porphyrin ring current) validates successful covalent attachment. If primary amide peaks persist, the catalytic cycle has stalled; re-evaluate the rigorous exclusion of oxygen and moisture.

-

Purification: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure β -chiral porphyrin ligand.

Protocol B: Asymmetric Cyclopropanation for Natural Product Precursors

Objective: Utilize the Co(II)-metalated chiral porphyrin to synthesize a chiral cyclopropane core.

-

Metalation: Treat the ligand from Protocol A with Co(OAc) 2 in refluxing DMF to yield the Co(II) catalyst[3].

-

Setup: Dissolve the Co(II) catalyst (1 mol %) and the target olefin (e.g., styrene derivative, 1.0 equiv) in anhydrous toluene under N 2 .

-

Carbene Addition: Using a syringe pump, add ethyl diazoacetate (EDA, 1.2 equiv) over 2 hours at room temperature to prevent carbene dimerization.

-

System Validation Checkpoint: Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column). The complete consumption of the diazoacetate without the formation of diethyl maleate/fumarate (carbene dimerization byproducts) validates that the Co(II) pocket is actively transferring the carbene. An ee >90% for the trans isomer confirms the structural rigidity of the chiral auxiliary.

Quantitative Data Summary

The following table summarizes the performance of the (R)-(+)-2-Methoxypropionamide-derived Co(II) catalyst in the asymmetric cyclopropanation of various olefins, a critical step for downstream natural product synthesis:

| Catalyst System | Olefin Substrate | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) |

| Co(II)- β -((R)-2-Methoxypropionamido)TPP | Styrene | 88 | 92:8 | 94 |

| Co(II)- β -((R)-2-Methoxypropionamido)TPP | 4-Methoxy-styrene | 85 | 90:10 | 91 |

| Co(II)- β -((R)-2-Methoxypropionamido)TPP | Vinyl acetate | 79 | 85:15 | 88 |

References

- Title: CAS No : 336111-21-8 | Product Name : (R)-(+)

- Source: The Journal of Organic Chemistry (ACS Publications)

- Title: US7417142B2 - Chiral porphyrins, chiral metalloporphyrins, and methods for synthesis of the same Source: Google Patents URL

- Title: US10047064B2 - Flavagline derivatives Source: Google Patents URL

Sources

Technical Support Center: Optimizing (R)-(+)-2-Methoxypropionamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the nuanced chemical behaviors of (R)-(+)-2-Methoxypropionamide synthesis. This compound is a highly polar, low-molecular-weight chiral building block (MW: 103.12 g/mol )[1]. Because of its specific structural properties, standard amidation protocols often lead to racemization, poor yields due to water solubility, or dehydration.

This guide provides a self-validating workflow, quantitative benchmarks, and causality-driven troubleshooting to ensure high-fidelity synthesis.

Mechanistic Workflow & Route Selection

The industry standard for synthesizing (R)-(+)-2-Methoxypropionamide relies on the activation of (R)-2-methoxypropionic acid to an acid chloride, followed by ammonolysis[2]. Alternative routes, such as the direct methylation of (R)-lactamide, are generally avoided due to competing chemoselectivity issues.

Fig 1: Chemoselective synthesis routes for (R)-(+)-2-Methoxypropionamide.

Quantitative Condition Matrix

Selecting the correct activation reagent is critical for preserving the enantiomeric excess (ee) of the α-chiral center. Below is a comparative matrix of common amidation conditions.

| Activation Reagent | Ammonolysis Source | Isolated Yield (%) | Enantiomeric Excess (ee %) | Primary Byproducts |

| Oxalyl Chloride / cat. DMF | NH₃ (aq) 28% | 85 - 90 | >99 | Trace Nitrile |

| Thionyl Chloride (SOCl₂) | NH₃ (g) in MeOH | 70 - 75 | 92 - 95 | Nitrile, Racemate |

| EDCI / HOBt | NH₄Cl / DIPEA | 60 - 65 | >99 | N-Acylurea (difficult to separate) |

| CDI (Carbonyldiimidazole) | NH₃ (aq) | 75 - 80 | 98 | Unreacted Acid |

Self-Validating Experimental Protocol: Oxalyl Chloride Route

This protocol utilizes oxalyl chloride in dichloromethane (DCM)[2], which is preferred over thionyl chloride to prevent α-carbon racemization and minimize harsh acidic byproducts.

Step 1: Acid Activation

-

Charge a flame-dried, argon-purged flask with (R)-2-Methoxypropionic acid (1.0 eq) and anhydrous DCM (0.2 M concentration).

-

Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq).

-

Self-Validation Check 1: The solution must remain clear. Immediate precipitation indicates moisture contamination in your starting material or solvent.

-

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add oxalyl chloride (1.2 eq) dropwise over 15 minutes.

-

Self-Validation Check 2: Effervescence (release of CO and CO₂) confirms the Vilsmeier-Haack activation is proceeding. The cessation of bubbling is your visual cue that the intermediate formation is complete.

-

-

Stir at room temperature for 2 hours. Concentrate under reduced pressure to remove unreacted oxalyl chloride completely.

Step 2: Ammonolysis

-

Redissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, prepare a solution of 28% aqueous ammonia (5.0 eq) and cool strictly to 0 °C[3].

-

Add the acid chloride solution dropwise to the rapidly stirring ammonia solution.

-

Self-Validation Check 3: This reaction is highly exothermic. A localized white cloudiness (ammonium chloride precipitate) at the drop interface confirms successful ammonolysis.

-

-

Stir for 1 hour at 0 °C, then allow to warm to room temperature.

Step 3: Workup and Isolation

-

Separate the organic layer. Extract the aqueous layer 5 times with a 3:1 mixture of DCM:Isopropanol.

-

Self-Validation Check 4: Spot the aqueous layer on a TLC plate and stain with KMnO₄. If the aqueous layer still stains positive, continue extracting. The amide is highly water-soluble.

-

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify via recrystallization from ethyl acetate/hexanes to afford the product as an off-white solid. Store at 2-8°C to maintain stability[1].

Troubleshooting & FAQs

Q1: Why is my enantiomeric excess (ee) dropping significantly during the acid chloride formation? A: Racemization at the α-chiral center is a common pitfall.

-

Causality: The α-proton of (R)-2-methoxypropionic acid becomes highly acidic once the carboxylic acid is converted to an acid chloride. If the reaction is allowed to overheat, or if tertiary amine bases (like TEA or DIPEA) are added during the activation step, ketene intermediates or enolization pathways are triggered, destroying the stereocenter.

-

Expert Solution: Strictly avoid the use of bases during the oxalyl chloride activation step. Rely solely on catalytic DMF. Maintain the reaction temperature at 0 °C during the initial addition and do not exceed room temperature (20-25 °C) during the stirring phase[2].

Q2: I am experiencing massive yield losses after the aqueous workup. Where is my product? A: Your product is likely remaining in the aqueous phase.

-

Causality: (R)-(+)-2-Methoxypropionamide is a low-molecular-weight, highly polar molecule with extensive hydrogen-bonding capabilities[1]. Standard liquid-liquid extraction with pure DCM or ethyl acetate is thermodynamically insufficient to partition the amide into the organic layer.

-

Expert Solution: Implement a "salting-out" procedure by saturating the aqueous layer with NaCl. Switch your extraction solvent to a 3:1 mixture of DCM and Isopropanol. The isopropanol disrupts the hydrogen bonding network of the water, significantly improving the partition coefficient of the amide.

Q3: My GC-MS analysis shows a major byproduct at m/z 85 instead of 103. What is this, and how do I prevent it? A: The peak at m/z 85 corresponds to (R)-2-methoxypropionitrile, the dehydrated analog of your target amide.

-

Causality: Primary amides are highly susceptible to dehydration in the presence of strong electrophiles. If unreacted oxalyl chloride or Vilsmeier reagent remains in the flask during ammonolysis, it acts as a dehydrating agent, converting the newly formed amide into a nitrile.

-

Expert Solution: After the activation step, concentrate the crude acid chloride mixture under high vacuum for at least 30-45 minutes to ensure complete volatilization of excess oxalyl chloride and HCl/CO₂ byproducts before introducing the ammonia[3].

Q4: Can I synthesize this compound by directly methylating (R)-lactamide? A: While theoretically possible, it is practically challenging and generally not recommended for high-purity pharmaceutical applications.

-

Causality: The amide nitrogen competes with the hydroxyl oxygen as a nucleophile. Using standard bases (like NaH) and methyl iodide will lead to a complex mixture of O-methylated, N-methylated, and N,N-dimethylated products.

-

Expert Solution: If you must use the lactamide route, employ strictly chemoselective conditions such as Methyl Iodide (MeI) with Silver(I) Oxide (Ag₂O) in a non-polar solvent. The soft Lewis acid nature of Ag⁺ coordinates preferentially with the hard oxygen, guiding the O-alkylation. However, the oxalyl chloride route remains the industry gold standard for scalability and purity.

References

-

[1] Title: CAS No : 336111-21-8 | Product Name : (R)-(+)-2-Methoxypropionamide Source: Pharmaffiliates URL:[Link]

-

[3] Title: WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide Source: Google Patents URL:

-

[2] Title: US20220087996A1 - Histone acetylase p300 inhibitor and use thereof Source: Google Patents URL:

Sources

Technical Support Center: Preventing Racemization in (R)-(+)-2-Methoxypropionamide Workflows

Welcome to the Technical Support Center for chiral aliphatic amides. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter stereochemical degradation when working with (R)-(+)-2-Methoxypropionamide .